N-benzyl-N'-(4-methylbenzyl)sulfamide
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Overview
Description
N-benzyl-N’-(4-methylbenzyl)sulfamide is an organic compound with the molecular formula C15H18N2O2S It is characterized by the presence of benzyl and 4-methylbenzyl groups attached to a sulfamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N’-(4-methylbenzyl)sulfamide typically involves the reaction of benzylamine and 4-methylbenzylamine with sulfamide. The reaction is carried out under controlled conditions, often in the presence of a catalyst or under specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of N-benzyl-N’-(4-methylbenzyl)sulfamide may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required purity standards.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N’-(4-methylbenzyl)sulfamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfamide group to amines.
Substitution: The benzyl and 4-methylbenzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-benzyl-N’-(4-methylbenzyl)sulfamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-benzyl-N’-(4-methylbenzyl)sulfamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-N’-(4-chlorobenzyl)sulfamide
- N-benzyl-N’-(4-methoxybenzyl)sulfamide
- N-benzyl-N’-(4-nitrobenzyl)sulfamide
Uniqueness
N-benzyl-N’-(4-methylbenzyl)sulfamide is unique due to the presence of the 4-methylbenzyl group, which can influence its chemical reactivity and biological activity. This structural feature can result in different properties and applications compared to similar compounds with other substituents.
Properties
IUPAC Name |
N-[(4-methylphenyl)methylsulfamoyl]-1-phenylmethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-13-7-9-15(10-8-13)12-17-20(18,19)16-11-14-5-3-2-4-6-14/h2-10,16-17H,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWNJBOJLUIYNAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNS(=O)(=O)NCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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